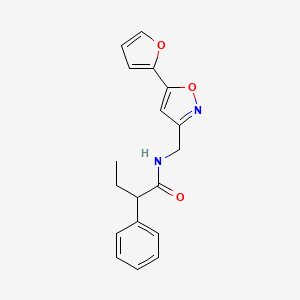

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is a synthetic small molecule characterized by a furan-substituted isoxazole core linked to a 2-phenylbutanamide moiety.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-15(13-7-4-3-5-8-13)18(21)19-12-14-11-17(23-20-14)16-9-6-10-22-16/h3-11,15H,2,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEYWMTVEPDHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Phenylbutanamide Moiety: The final step involves the amidation reaction, where the isoxazole-furan intermediate is reacted with a phenylbutanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The phenylbutanamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoxazolines and reduced amides.

Substitution: Substituted phenylbutanamides and related compounds.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Core Structure : LMM11 contains a 1,3,4-oxadiazole ring substituted with a furan-2-yl group, contrasting with the isoxazole core in the target compound. Both share the furan moiety, which is critical for π-π stacking interactions in biological targets .

- Side Chains : LMM11 features a sulfamoyl-benzamide group, whereas the target compound has a simpler 2-phenylbutanamide chain. The sulfamoyl group in LMM11 may enhance solubility and target binding affinity compared to the phenylbutanamide’s lipophilicity.

- Bioactivity : LMM11 demonstrates antifungal activity against C. albicans (MIC = 8 µg/mL), attributed to thioredoxin reductase inhibition. The target compound’s isoxazole core may offer metabolic stability advantages over oxadiazoles, though direct efficacy data are unavailable .

Ranitidine-Related Compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)

- Core Structure : These compounds feature a furan-2-yl group but lack the isoxazole or oxadiazole heterocycles. Instead, they incorporate sulfur-containing chains and nitroacetamide groups .

- Therapeutic Context : Ranitidine derivatives target gastric acid secretion (H2 antagonists), highlighting how furan-based scaffolds can be tailored for diverse applications. The target compound’s isoxazole-phenylbutanamide system may favor CNS or antimicrobial applications due to increased membrane permeability .

Therapeutic Potential and Limitations

- Target Compound : The furan-isoxazole core could synergize with phenylbutanamide to enhance blood-brain barrier penetration, suggesting CNS applications. However, the lack of polar groups may necessitate formulation optimizations .

- LMM11 : Proven antifungal efficacy but may face toxicity risks due to the sulfamoyl group, which is absent in the target compound .

- Ranitidine Analogues : Highlight the versatility of furan scaffolds but lack heterocyclic complexity for advanced target engagement .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its functional groups: a furan ring, an isoxazole moiety, and a phenylbutanamide structure. The molecular formula is , with a molecular weight of approximately 256.30 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that compounds containing isoxazole and furan rings often exhibit antimicrobial properties. For instance, studies have shown that similar compounds have significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

These results indicate that the compound may possess a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent.

2. Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

3. Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This compound has shown promise in reducing inflammation markers in animal models.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

-

Case Study on Isoxazole Derivatives :

A study published in Tetrahedron Letters investigated various isoxazole derivatives for their antimicrobial properties. The findings indicated that modifications to the isoxazole ring significantly affected biological activity, suggesting structural optimization could enhance efficacy . -

Anticancer Evaluation :

Another study explored the anticancer potential of furan-containing compounds, revealing that specific substitutions on the furan ring enhanced cytotoxicity against cancer cells . This emphasizes the importance of structural variations in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.